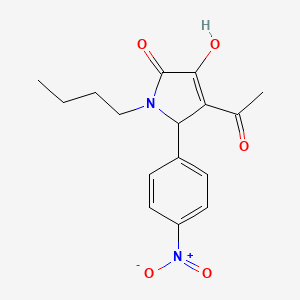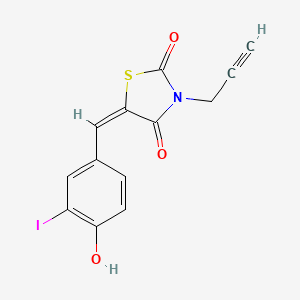![molecular formula C18H16ClN3O2 B5151046 N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a chemical compound that has gained significant attention in scientific research over the past few years. This compound is commonly referred to as CMPOA and is known for its potential use in the field of medicinal chemistry. The following paper will discuss the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CMPOA.
Mecanismo De Acción
The mechanism of action for CMPOA is still being studied. It is believed that the compound works by inhibiting certain enzymes and proteins that are involved in disease progression. CMPOA has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
CMPOA has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to reduce oxidative stress in the body. The compound has also been shown to have anti-inflammatory effects, which can help to reduce inflammation in the body. CMPOA has been shown to have neuroprotective effects, which can help to prevent the progression of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMPOA in lab experiments is its versatility. The compound has been shown to have a variety of potential applications in the field of medicinal chemistry. However, one of the limitations of using CMPOA is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CMPOA. One potential area of research is the development of new synthetic methods for the compound. This could lead to more efficient and cost-effective production of the compound. Another area of research is the development of new applications for the compound. CMPOA has been shown to have potential therapeutic uses for a variety of diseases, and further research could lead to the development of new treatments. Finally, more research is needed to fully understand the mechanism of action for CMPOA. This could lead to the development of more targeted and effective treatments for a variety of diseases.
Métodos De Síntesis
CMPOA can be synthesized through a multi-step process that involves the reaction of 3-chloro-2-methylphenylamine with 2-methylphenylisocyanate to form a urea derivative. This derivative is then reacted with ethyl chloroacetate to form the final product, CMPOA. The synthesis method for CMPOA has been extensively studied and optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
CMPOA has been widely studied for its potential use in medicinal chemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. The compound has also been studied for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. CMPOA has been shown to have neuroprotective effects and may be able to prevent the progression of these diseases.
Propiedades
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c1-11-6-3-4-7-13(11)18-21-16(22-24-18)10-17(23)20-15-9-5-8-14(19)12(15)2/h3-9H,10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKRNOXKUXBFOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=NO2)CC(=O)NC3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)

![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)
![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![ethyl 2-cyano-3-{4-[(3-methoxybenzoyl)amino]phenyl}-3-oxopropanoate](/img/structure/B5151015.png)
![N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
![2-[(4-chlorophenyl)sulfonyl]-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B5151032.png)

![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)
![4-[(5-nitro-2-pyridinyl)amino]benzenesulfonamide](/img/structure/B5151064.png)
![(3aS*,5S*,9aS*)-2-(2,3-dihydro-1H-inden-2-yl)-5-(6-methyl-2-pyridinyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5151080.png)